tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794723
InChI: InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-12-7-11(4,15)8-13/h12,15H,5-8H2,1-4H3
SMILES: CC1(CNCCN(C1)C(=O)OC(C)(C)C)O
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC13794723

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-12-7-11(4,15)8-13/h12,15H,5-8H2,1-4H3
Standard InChI Key MFYGDBRJLZOUED-UHFFFAOYSA-N
SMILES CC1(CNCCN(C1)C(=O)OC(C)(C)C)O
Canonical SMILES CC1(CNCCN(C1)C(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate, reflects its structural features: a diazepane backbone (a seven-membered ring with two nitrogen atoms) substituted at positions 1, 4, and 6. The Boc group at position 1 serves as a protective moiety for the amine, while the hydroxyl and methyl groups at position 6 introduce steric and electronic modifications. The canonical SMILES string CC1(CNCCN(C1)C(=O)OC(C)(C)C)O encodes this arrangement.

Physicochemical Characteristics

While specific data for this compound are sparse, analogous diazepane derivatives exhibit densities near 0.838 g/cm³ and boiling points around 174.5°C . The Boc group enhances solubility in polar aprotic solvents, facilitating its use in synthetic workflows. The hydroxyl group’s presence suggests potential hydrogen-bonding interactions, which may influence its pharmacokinetic properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight230.30 g/mol
IUPAC Nametert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate
Canonical SMILESCC1(CNCCN(C1)C(=O)OC(C)(C)C)O
InChI KeyMFYGDBRJLZOUED-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate involves sequential functionalization of diazepane precursors. A representative protocol begins with the Boc protection of a primary amine, followed by hydroxylation and methylation steps. Solvent selection (e.g., DMF or THF) and reaction temperature (typically 0–25°C) critically impact yield and purity. For example, the Fukuyama–Mitsunobu cyclization—a method validated for structurally related diazepanes—enables intramolecular ring closure with high stereochemical fidelity .

Reaction Mechanism

The Boc group is introduced via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate. Subsequent hydroxylation may proceed through epoxidation followed by acid-catalyzed ring opening, though exact mechanistic details for this compound remain unpublished. Methylation at position 6 likely employs methylating agents like methyl iodide under basic conditions.

Pharmacological and Biomedical Applications

GABA Receptor Modulation

Diazepane derivatives are structurally analogous to benzodiazepines, which potentiate GABAergic neurotransmission. While direct evidence for this compound’s activity is lacking, its structural similarity suggests potential anxiolytic or sedative effects. Molecular docking studies could elucidate its binding affinity for GABAA_A receptor subtypes.

Role in Drug Discovery

This compound serves as an intermediate in synthesizing bioactive molecules. Recent work on SARS-CoV-2 main protease (Mpro^\text{pro}) inhibitors highlights its utility in amide coupling reactions, where it contributes to the pharmacophore’s backbone . The Boc group is subsequently cleaved under acidic conditions to reveal the free amine for further derivatization .

Comparative Analysis with Structural Analogs

tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

A related compound, synthesized via Fukuyama–Mitsunobu cyclization, demonstrates the method’s versatility for producing enantiopure diazepanes . Substitution at position 3 instead of 6 alters the molecule’s conformational flexibility and biological activity, underscoring the importance of regiochemistry in drug design .

6-Methyl-1,4-Diazepane

The deprotected analog, 6-methyl-1,4-diazepane, exhibits a lower molecular weight (114.19 g/mol) and higher volatility (boiling point 174.5°C) . These properties make it less suitable for therapeutic use but valuable as a building block in organic synthesis .

Future Directions

Further research should prioritize:

  • Mechanistic Studies: Elucidating the compound’s mode of action at GABA receptors and kinase targets.

  • Synthetic Scalability: Optimizing reaction conditions for industrial-scale production.

  • Toxicological Profiling: Conducting in vivo assays to assess acute and chronic toxicity.

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